molecular formula C9H9ClN2O3 B6197702 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2680535-89-9

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6197702
CAS No.: 2680535-89-9
M. Wt: 228.6
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Description

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by reduction and derivatization steps . Another approach involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. For instance, the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions has been reported to yield imidazo[1,2-a]pyridines in high quantities . This method is advantageous due to its rapid reaction time and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of carbonyl groups results in alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

2680535-89-9

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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